N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
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Overview
Description
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a hydrazinyl group, a dimethylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine derivatives, followed by acylation with 2-methylbenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification processes such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide: shares similarities with other hydrazinyl and benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N4O2/c1-14-6-4-5-7-17(14)19(25)20-13-18(24)22-21-12-15-8-10-16(11-9-15)23(2)3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+ |
InChI Key |
ZCTZKQZNRYQCSQ-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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